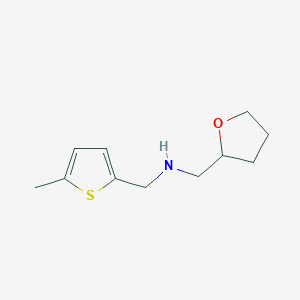

![molecular formula C11H15NO3 B511068 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine CAS No. 117986-59-1](/img/structure/B511068.png)

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

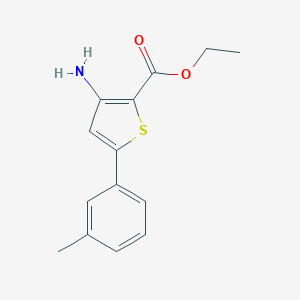

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is a complex organic compound. The benzo[d][1,3]dioxole moiety is a common structural motif in many natural products and pharmaceuticals . It’s often associated with a variety of biological activities, such as antitumor and antimicrobial effects .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .

科学的研究の応用

Overview

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is a compound of interest in the field of scientific research, particularly in its potential applications in various areas of medicinal and materials science. The research on this compound and its derivatives spans across different domains, including its roles in pharmacological activities, material properties, and as a potential scaffold for designing new therapeutic agents. The following paragraphs provide a detailed insight into the scientific research applications of this compound, based on the available literature.

Pharmacological Activities

One significant area of application for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine and its derivatives is in pharmacology, where these compounds have been explored for their potential therapeutic effects. The structure of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine, which contains the benzodioxole moiety, is a key feature that contributes to its biological activity. This structural component is common in many bioactive molecules and is known for its ability to interact with biological targets, leading to potential therapeutic effects. Research has shown that derivatives of this compound may exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, benzoxazole derivatives, which share a similar structural motif, have been investigated for their important pharmacological activities and effects in material science, highlighting the significance of the benzodioxole moiety in medicinal chemistry research (Özil & Menteşe, 2020).

Material Science Applications

Beyond pharmacological activities, Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine and its derivatives find applications in the field of material science. The unique structural features of these compounds, including the benzodioxole ring, make them candidates for developing new materials with desirable properties. For instance, benzoxaboroles, which are related compounds, have been highlighted for their exceptional properties and wide applications in material science, indicating the potential for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine derivatives in this domain as well (Adamczyk-Woźniak et al., 2009).

Role as a Scaffold in Drug Design

Another important application of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is its role as a scaffold in the design of new therapeutic agents. The compound's structural framework serves as a versatile scaffold that can be modified to develop new molecules with targeted pharmacological activities. This is particularly relevant in the discovery of new drugs where the modification of known bioactive scaffolds can lead to the development of novel therapeutic agents with improved efficacy and safety profiles. The use of benzoxaborole derivatives in clinical trials for various diseases further underscores the potential of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine as a foundational structure in drug discovery and development (Nocentini et al., 2018).

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPLNXRORONULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)

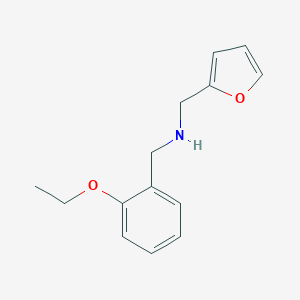

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

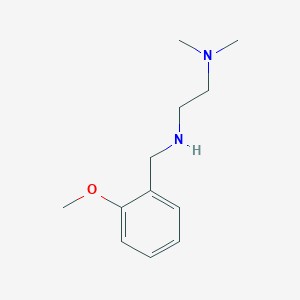

![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)